molecular formula C9H8N2O3S B13402798 5-Methylaminosulfonyl indole-2-one CAS No. 1174006-96-2

5-Methylaminosulfonyl indole-2-one

Cat. No.: B13402798
CAS No.: 1174006-96-2
M. Wt: 224.24 g/mol
InChI Key: LRRQHWQZBZHHTK-UHFFFAOYSA-N
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Description

Significance of Indole-2-one Core Structures in Contemporary Chemical Biology

The oxindole (B195798) core is a structurally versatile and pharmacologically valuable scaffold. nih.govrsc.org First identified in plant-based alkaloids from sources like Uncaria tomentosa, molecules featuring the oxindole moiety are widespread in nature. nih.govrsc.org This natural prevalence has inspired extensive research, revealing the scaffold's capacity for chemical modification to generate novel biological functions. rsc.org

The significance of the indole-2-one core is underscored by its presence in several U.S. FDA-approved drugs, including Sunitinib, Ropinirole, and Nintedanib, which are used in oncology and for other indications. nih.gov In contemporary research, oxindole derivatives are actively investigated for a wide spectrum of biological activities. These include anticancer, antimicrobial, antiviral, antitubercular, α-glucosidase inhibitory, and anti-inflammatory properties, among others. nih.govrsc.org The ability of the oxindole structure to interact with a multitude of biological targets, such as protein kinases (e.g., PAK4), makes it a highly attractive starting point for the design of new therapeutic agents. rsc.orgnih.gov

Historical and Current Perspectives on the Indole-Sulfonamide Motif in Research

The integration of a sulfonamide group with an indole (B1671886) nucleus creates the indole-sulfonamide motif, a combination that has historically yielded compounds with potent and diverse biological activities. nih.gov Sulfonamides themselves are a well-established class of pharmacophores, renowned for their antimicrobial ("sulfa drugs") and other therapeutic effects. nih.gov When combined with the indole scaffold, the resulting derivatives have been shown to exhibit a broad range of activities, including anticancer, antimalarial, and antiviral effects. mdpi.com

Historically, research focused on exploiting the individual strengths of both moieties. Current research, however, often views the indole-sulfonamide combination as a hybrid design strategy to create multi-target agents or to enhance the potency and selectivity for a single target. nih.govmdpi.com Recent studies have demonstrated that indole-sulfonamide derivatives can act as potent inhibitors of crucial biological targets like tubulin, carbonic anhydrases, and various kinases. mdpi.comacs.org For instance, a library of 44 indole-sulfonamide derivatives was investigated for cytotoxic activities against several cancer cell lines, with some compounds showing significant potency. This ongoing research highlights the sustained interest and therapeutic potential of the indole-sulfonamide motif. nih.gov

Rationale for Investigating 5-Methylaminosulfonyl Indole-2-one as a Research Target

While direct and extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its constituent parts.

The rationale is threefold:

The Privileged Oxindole Core: As established, the indole-2-one scaffold is a proven platform for developing biologically active compounds. nih.govrsc.org

The Pharmacophoric Sulfonamide Group: The sulfonamide moiety is a key feature in many successful drugs. It can act as a hydrogen bond donor and acceptor and is particularly effective as a zinc-binding group, making it a common feature in inhibitors of metalloenzymes, such as carbonic anhydrases. The N-methylation in the methylaminosulfonyl group can fine-tune its electronic and steric properties, potentially altering its binding affinity and selectivity for target proteins.

Strategic Substitution at the 5-Position: The 5-position of the oxindole ring is a critical site for substitution. Modifications at this position are known to significantly influence the biological activity of the resulting compounds. For example, research on 5-fluoro and 5-chloro oxindole derivatives has demonstrated that substitution at this site can lead to potent cytotoxic and cytostatic effects against various cancer cell lines.

Therefore, the specific combination of a methylaminosulfonyl group at the 5-position of the indole-2-one core presents a novel and compelling chemical entity. The investigation of this compound is rationalized by the hypothesis that this unique arrangement could lead to novel interactions with biological targets, potentially yielding compounds with enhanced or entirely new pharmacological profiles. Its synthesis and subsequent biological screening are a logical step in the exploration of new chemical space within the oxindole family.

Overview of Research Trajectories in Indole-2-one Chemistry

Current research in indole-2-one chemistry is characterized by several key trajectories aimed at leveraging the scaffold's versatility. One major trend is the development of oxindole derivatives as potent and selective kinase inhibitors for cancer therapy. nih.gov Researchers are designing compounds that target specific kinases involved in cell proliferation and survival, such as PAK4, FLT3, and CDK2. nih.gov

Another significant research avenue is the design of oxindole-based agents for infectious diseases, particularly tuberculosis. nih.gov Novel oxindole derivatives are being synthesized and evaluated as inhibitors of essential mycobacterial enzymes, offering potential new treatments against drug-resistant strains. nih.gov

Furthermore, the concept of creating multi-target or hybrid molecules is gaining traction. This involves combining the oxindole core with other pharmacophores to address complex diseases like inflammation through the dual inhibition of enzymes such as COX and 5-LOX. The synthesis of spiro-oxindoles and other complex heterocyclic systems derived from indole-2-one is also an active area, exploring novel three-dimensional chemical structures with unique biological properties. These diverse research paths underscore the enduring importance and vast potential of indole-2-one chemistry in addressing contemporary medical challenges.

Detailed Research Findings

To illustrate the therapeutic potential inherent in the core structures of this compound, the following tables present research findings on related oxindole and indole-sulfonamide derivatives.

Table 1: Anticancer Activity of Representative Oxindole Derivatives

Compound Target Cell Line IC₅₀ (µM) Biological Target/Pathway
Compound 12g A549 (Lung Cancer) 0.83 PAK4 Inhibition
Compound 5l Multiple Cytotoxic/Cytostatic FLT3/CDK2 Inhibition
OXN-1 M. tuberculosis H37Rv 0.78 (MIC, µg/mL) DNA Topoisomerase II
Compound 4h - High COX-2 Inhibition

(Data sourced from references 5, 14, 21, 23)

Table 2: Biological Activity of Representative Indole-Sulfonamide Derivatives

Compound Activity Type IC₅₀ / Finding Biological Target
Compound 18 Antiproliferative 0.24–0.59 µM Tubulin Polymerization
Compound 11 Antimalarial 2.79 µM P. falciparum
Compound 30 Anticancer (HepG2) 7.37 µM Cytotoxic Activity
Indoline 4f Anticancer (MCF7) 12.9 µM CA IX and CA XII Inhibition

(Data sourced from references 1, 4, 12)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1174006-96-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

N-methyl-2-oxoindole-5-sulfonamide

InChI

InChI=1S/C9H8N2O3S/c1-10-15(13,14)7-2-3-8-6(4-7)5-9(12)11-8/h2-5,10H,1H3

InChI Key

LRRQHWQZBZHHTK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=CC(=O)N=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 5 Methylaminosulfonyl Indole 2 One and Analogues

Foundational Synthetic Routes for the Indole-2-one Nucleus

The construction of the indole-2-one core is a critical step in the synthesis of 5-methylaminosulfonyl indole-2-one. Several named reactions and modern catalytic methods have been adapted for this purpose.

Modified Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. scienceinfo.comwikipedia.org While the classical Fischer indole synthesis typically yields indoles, modifications have been developed to access the isomeric indole-2-one (oxindole) scaffold. The reaction is usually catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. scienceinfo.comwikipedia.orgtestbook.com

The general mechanism involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org This intermediate then isomerizes to an enamine, which, after protonation, undergoes a scienceinfo.comscienceinfo.com-sigmatropic rearrangement. wikipedia.org The resulting diimine cyclizes to form an aminoacetal, and subsequent elimination of ammonia (B1221849) under acidic conditions leads to the aromatic indole ring. wikipedia.org To direct the synthesis towards an oxindole (B195798), specific starting materials and conditions are necessary. For instance, the use of α-keto acids followed by decarboxylation can be a viable route. scienceinfo.com

A significant modern variation of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org Another variation involves a two-step process starting from readily available haloarenes, which are converted to the corresponding arylhydrazines via halogen-magnesium exchange and subsequent reaction with di-tert-butyl azodicarboxylate. acs.org This circumvents the need to handle potentially toxic arylhydrazine precursors directly. acs.org

Table 1: Key Features of Modified Fischer Indole Synthesis for Oxindoles

FeatureDescription
Starting Materials Substituted phenylhydrazines and α-keto esters or related carbonyl compounds.
Catalysts Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, AlCl₃). scienceinfo.comwikipedia.orgtestbook.com
Key Intermediate Phenylhydrazone. wikipedia.org
Mechanism Involves a scienceinfo.comscienceinfo.com-sigmatropic rearrangement. wikipedia.org
Modifications Buchwald modification (Pd-catalyzed), use of haloarenes. wikipedia.orgacs.org

Reissert Indole Synthesis and Derivatives

The Reissert indole synthesis is another classical method that can be adapted for the preparation of substituted indoles and, by extension, indole-2-ones. The traditional Reissert reaction involves the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using zinc in acetic acid to form indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the indole. wikipedia.org

For the synthesis of indole-2-ones, the Reissert methodology can be modified. The key is the reductive cyclization step. Depending on the reducing agent and reaction conditions, the reaction can be steered towards the desired oxindole product. For example, using specific catalytic hydrogenation conditions can favor the formation of the oxindole ring system. A notable modification involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

The choice of reducing agent is crucial; zinc in acetic acid tends to hydrolyze the ester to a carboxylic acid, while catalytic hydrogenation (e.g., Pd/C) under neutral conditions can preserve the ester functionality. youtube.com

Table 2: Comparison of Reducing Agents in Reissert Synthesis

Reducing AgentProductReference
Zinc in Acetic AcidIndole-2-carboxylic acid wikipedia.org
H₂/Pd-C (neutral)Indole-2-carboxylate ester youtube.com

Madelung Synthesis Variants and Their Applications

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org The reaction typically requires harsh conditions, such as sodium or potassium alkoxides in a non-polar solvent at temperatures between 200-400 °C. wikipedia.org The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic carbon ortho to the amide group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

While the classical Madelung synthesis is often limited to the preparation of 2-alkinylindoles due to the severe reaction conditions, several modifications have been developed to improve its applicability and mildness. wikipedia.org A significant advancement is the introduction of electron-withdrawing groups on the starting N-acyl-o-toluidine, which facilitates the formation of the benzylic anion under milder conditions. researchgate.net

More recent developments include the Smith-modified Madelung synthesis, which uses organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org This method proceeds through an intramolecular Peterson olefination. wikipedia.org Another modern variant employs a mixed-base system of LiN(SiMe₃)₂ and CsF, which mediates a highly efficient tandem Madelung synthesis of N-methyl-2-phenylindoles from methyl benzoates and N-methyl-o-toluidine under significantly milder conditions (110 °C). organic-chemistry.orgacs.org These modified approaches have broadened the scope of the Madelung synthesis, allowing for the preparation of a wider range of substituted indoles and their precursors, including those that can be converted to indole-2-ones.

Palladium-Catalyzed Cyclization and Functionalization Strategies (e.g., Larock Indole Synthesis)

Palladium-catalyzed reactions have become powerful tools for the synthesis of indoles and indole-2-ones, offering high efficiency and functional group tolerance. organicreactions.orgmdpi.com The Larock indole synthesis, first described in 1991, is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com It involves the reaction of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (like potassium carbonate), and a chloride source (such as LiCl). wikipedia.org

The mechanism of the Larock synthesis proceeds through a catalytic cycle involving the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne. wikipedia.org The resulting vinylpalladium intermediate undergoes intramolecular cyclization where the nitrogen displaces the halide, leading to the formation of the indole ring. wikipedia.org The regioselectivity is a key aspect of this reaction, with the bulkier alkyne substituent generally ending up at the C2 position of the indole. nih.gov

This method is highly versatile and can be used to synthesize a wide array of substituted indoles. wikipedia.org For the synthesis of indole-2-ones, palladium-catalyzed cyclization of α-chloroacetanilides has proven to be a highly regioselective and efficient method, tolerating a wide range of functional groups. organic-chemistry.org Additionally, palladium-catalyzed intramolecular C-H functionalization reactions have been developed for the synthesis of annulated indoles, often using molecular oxygen as a sustainable terminal oxidant. researchgate.netcaltech.edu These modern catalytic approaches provide a direct and atom-economical route to complex indole-2-one structures.

Targeted Sulfonylation Techniques for Indole-2-one Frameworks

The introduction of the methylaminosulfonyl group onto the indole-2-one core is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic sulfonation or related reactions.

Regioselective Introduction of the Sulfonamide Moiety

The regioselective introduction of a sulfonamide group onto an indole or indole-2-one ring is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic core. The C3 position of indole is the most nucleophilic and typically the site of electrophilic substitution. However, for the synthesis of this compound, functionalization at the C5 position of the benzene (B151609) ring is required.

Achieving C5-sulfonylation often requires a strategic approach. One common method involves the direct sulfonation of a pre-formed indole-2-one nucleus using a suitable sulfonating agent, such as chlorosulfonic acid, followed by reaction with methylamine. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the indole-2-one ring. The lactam ring of the indole-2-one deactivates the benzene ring towards electrophilic attack, but the nitrogen atom directs ortho- and para- to itself. This generally favors substitution at the C5 position.

In cases where direct sulfonylation lacks the desired regioselectivity, a protecting group strategy may be employed. For instance, the nitrogen of the indole-2-one can be protected to modulate the electronic properties of the ring system and influence the site of sulfonation.

More modern approaches for the introduction of sulfonyl groups onto indole rings include metal-catalyzed C-H functionalization reactions. However, for the specific introduction of a sulfonamide at the C5 position, classical electrophilic aromatic substitution remains a primary and effective method.

Recent research has also focused on iodine-catalyzed regioselective sulfonylation of indoles, which has been shown to occur exclusively at the C2 position. acs.orgacs.orgnih.gov While this is not directly applicable to the synthesis of the 5-substituted target compound, it highlights the ongoing development of methods to control the regiochemistry of indole functionalization. The choice of catalyst and reaction conditions can be pivotal in directing the sulfonyl group to the desired position on the indole framework. rsc.org

Optimization of Reaction Conditions for Sulfonamide Formation

The synthesis of this compound and its analogs hinges on the efficient formation of the sulfonamide bond. The optimization of reaction conditions for this key step is crucial for achieving high yields and purity. A common strategy involves the reaction of a 5-aminoindole (B14826) precursor with a sulfonyl chloride.

Researchers have investigated various parameters to enhance the efficiency of this transformation. Key areas of optimization include the choice of base, solvent, temperature, and reaction time. For instance, in the synthesis of related sulfonamide derivatives, the use of an appropriate base is critical to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amino group. Common bases employed include organic amines like triethylamine (B128534) and pyridine, or inorganic bases such as sodium bicarbonate and potassium carbonate.

The selection of a suitable solvent is also paramount. Solvents are chosen based on the solubility of the reactants and their ability to facilitate the reaction. Dichloromethane, chloroform, and tetrahydrofuran (B95107) are frequently used. The reaction temperature can significantly influence the rate and selectivity of the sulfonylation. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.

A detailed study on the synthesis of sumatriptan, which features a sulfonamide moiety, highlights the Japp-Klingemann method as a way to circumvent the direct use of potentially hazardous hydrazines. semanticscholar.org This approach involves the reaction of a diazonium salt with a β-oxo ester, followed by cyclization to form the indole ring system. semanticscholar.org The conditions for the initial diazotization are critical, typically performed at low temperatures (-2 to 0 °C) using sodium nitrite (B80452) in the presence of a strong acid like concentrated HCl. semanticscholar.org Subsequent coupling with a suitable partner, such as sodium 2-piperidone-3-carboxylate, is pH-dependent, with the pH adjusted to around 4.5 using sodium acetate (B1210297). semanticscholar.org

Furthermore, high-throughput synthesis techniques have been employed to rapidly screen and optimize reaction conditions for producing libraries of sulfonamide antagonists. nih.gov This approach allows for the systematic evaluation of different starting materials and reaction parameters to identify the optimal conditions for a desired product. nih.gov

The table below summarizes key optimized conditions found in the literature for sulfonamide formation and related reactions.

ParameterOptimized ConditionSource
Base Cesium Carbonate (Cs2CO3) rsc.org
Catalyst Water-soluble Iridium complex rsc.org
Solvent Water rsc.org
Temperature Microwave irradiation rsc.org
pH 4.5 for Japp-Klingemann coupling semanticscholar.org

Derivatization and Functionalization Strategies on the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives. Functionalization at various positions of the indole ring allows for the fine-tuning of its chemical and physical properties.

N-Substitution Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization. N-substitution can significantly impact the molecule's properties. Alkylation of the indole nitrogen is a frequently employed strategy to introduce various substituents. nih.gov

Classical N-alkylation methods often involve the use of alkyl halides in the presence of a base. However, more modern and efficient methods have been developed. For instance, a water-soluble iridium complex has been shown to catalyze the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org This method offers a greener alternative to traditional approaches. rsc.org Another iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols has also been reported, proceeding via a "borrowing hydrogen" methodology. ionike.com

The introduction of different N-substituents can be used to explore structure-activity relationships. Studies have shown that N-alkylation of the sulfonamide moiety can be a strategy to design selective ligands for various biological targets. nih.gov For example, the synthesis of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid has been achieved through the indolization of ethyl levulinate p-acetaminophenylhydrazone, followed by derivatization of the 5-amino group. researchgate.netresearchgate.net

ReagentConditionProductSource
AlcoholsWater-soluble Iridium catalyst, Cs2CO3, MicrowaveN-alkylated sulfonamides rsc.org
Benzylic alcoholsFeCl2, K2CO3N-alkylated sulfonamides ionike.com
Alkyl halidesBaseN-alkylated indoles nih.gov
Ethyl levulinate p-acetaminophenylhydrazoneIndolizationN-substituted (5-amino-2-methyl-1H-indol-3-yl)acetic acid derivatives researchgate.netresearchgate.net

Modifications at the C-3 Position of the Indole-2-one Ring

The C-3 position of the indole-2-one ring is highly reactive and susceptible to various chemical modifications. This position is often targeted for introducing diversity into the molecular scaffold.

One of the most common reactions at the C-3 position is the Knoevenagel condensation. nih.govsphinxsai.com This reaction involves the condensation of the active methylene (B1212753) group at C-3 with various aldehydes to form C-3 substituted derivatives. nih.govsphinxsai.com These reactions can be catalyzed by bases such as amines or ammonium (B1175870) acetate, and can even be performed under solvent-free, microwave-assisted conditions, which aligns with the principles of green chemistry. nih.gov The Knoevenagel condensation has been utilized to synthesize a variety of indole derivatives with diverse functionalities. nih.govrsc.org

Furthermore, the C-3 position can be functionalized through other reactions such as C-H activation and subsequent coupling reactions. For example, a visible-light-induced sulfonylation-cyclization-selenylation reaction has been reported for the construction of functionalized indole-fused diazepinones, where the C-3 position is selenylated. researchgate.net

Diversification of the Sulfonamide N-substituent

The N-substituent of the sulfonamide group offers another avenue for structural diversification. A variety of substituents can be introduced on the sulfonamide nitrogen to modulate the compound's properties.

The synthesis of a library of sulfonamide derivatives often involves reacting a sulfonyl chloride with a diverse set of primary or secondary amines. nih.gov This approach allows for the systematic exploration of the chemical space around the sulfonamide group. For instance, in the discovery of novel HIV-1 inhibitors, various sulfonyl chlorides were reacted with different diamines (protected with a Boc group) to generate a range of intermediates. nih.gov After deprotection, these intermediates were condensed with an indole core to yield the final target compounds. nih.gov

The N-alkylation of the sulfonamide nitrogen is also a viable strategy for diversification. nih.govresearchgate.net This can be achieved using various alkylating agents under basic conditions. The choice of the N-substituent can have a significant impact on the biological activity and selectivity of the resulting compounds. nih.gov

Starting MaterialReagentProductSource
Sulfonyl chloridePrimary/secondary aminesN-substituted sulfonamides nih.gov
SulfonamideAlkylating agent, baseN-alkylated sulfonamides nih.govresearchgate.net

Strategies for Introducing Chiral Centers

The introduction of chiral centers into the this compound scaffold is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

Asymmetric synthesis is a key strategy for introducing chirality. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, in the context of quinoline (B57606) synthesis, which shares structural similarities with the indole core, a Knoevenagel condensation/aza-Wittig reaction cascade has been developed. nih.gov While this specific example doesn't directly involve the indole-2-one, the principles of using cascade reactions to construct complex, potentially chiral, heterocyclic systems are relevant.

Another approach is the separation of enantiomers from a racemic mixture, often achieved through chiral chromatography or crystallization with a chiral resolving agent. While not a synthetic strategy for introducing chirality, it is a common method for obtaining stereopure compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including indole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green chemistry approach is the use of water as a solvent. A water-soluble iridium complex has been successfully used to catalyze the N-alkylation of sulfonamides in water, offering an environmentally benign alternative to traditional organic solvents. rsc.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green methodology. The Knoevenagel condensation at the C-3 position of the indole ring has been successfully carried out under solvent-free, microwave-assisted conditions, leading to a rapid, efficient, and environmentally friendly synthesis. nih.gov

Furthermore, the development of one-pot, multi-component reactions is a cornerstone of green synthesis. rsc.orgresearchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing the number of purification steps and minimizing waste. rsc.orgresearchgate.net An innovative two-step reaction for indole synthesis has been developed that proceeds under mild conditions in ethanol (B145695) without the need for a metal catalyst. rsc.org Electrosynthesis, using electricity to drive chemical reactions, is also emerging as a sustainable method. A direct electrochemical sulfonylation of indoles using inorganic sulfites has been developed, providing an efficient route to indoyl sulfonate esters. acs.org

Green Chemistry PrincipleApplication in Indole SynthesisSource
Use of Safer Solvents N-alkylation of sulfonamides in water rsc.org
Energy Efficiency Microwave-assisted Knoevenagel condensation nih.gov
Atom Economy One-pot, multi-component indole synthesis rsc.orgresearchgate.net
Renewable Feedstocks/Reagents Electrochemical synthesis using inorganic sulfites acs.org

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Synthetic Steps

The formation of the indole-2-one core and the introduction of the sulfonamide group are the pivotal steps in the synthesis of 5-Methylaminosulfonyl indole-2-one. The mechanisms of these transformations are complex and have been the subject of extensive research.

Electron Flow and Intermediates in Cyclization Reactions

The construction of the indole (B1671886) ring system can be achieved through various cyclization strategies. While specific literature on the direct synthesis of this compound is not abundant, the general principles of indole synthesis provide a framework for understanding the likely mechanistic pathways.

Common methods for indole synthesis that could be adapted for this specific compound include the Fischer, Bischler, and Madelung indole syntheses. wikipedia.orgchim.itwikipedia.org

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key step is a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com For the synthesis of an indole-2-one derivative, a suitable α-keto acid or ester would be required as the carbonyl component.

Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-substituent. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a series of steps including dehydration, yields the indole. wikipedia.org

Palladium-Catalyzed Cyclizations: Modern synthetic methods often employ transition metal catalysis. Palladium-catalyzed reactions are particularly prevalent for indole synthesis. mdpi.comnih.govorganic-chemistry.orgmdpi.com These reactions can involve the cyclization of 2-alkynylanilines. nih.govmdpi.com The mechanism often involves the formation of a palladium-hydride species that inserts into the alkyne, followed by reductive elimination to form the indole ring. organic-chemistry.org The presence of electron-withdrawing or electron-donating groups on the aniline (B41778) ring can significantly influence the reaction rate and regioselectivity. mdpi.com

The formation of the 2-one (oxindole) structure specifically can be achieved through various methods, including the oxidation of indoles or the cyclization of appropriate precursors. For instance, the cyclization of N-acyl-2-alkynylanilines catalyzed by palladium can lead to 3-acyl-indoles, and variations of this could potentially yield indole-2-ones. mdpi.com

Mechanistic Insights into Sulfonamide Formation

The sulfonamide functional group is a crucial component of many pharmaceuticals. researchgate.netpexacy.com Its formation typically involves the reaction of a sulfonyl chloride with an amine. The mechanism of this reaction is generally considered to be a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The reaction is often carried out in the presence of a base to neutralize the HCl that is formed. The nature of the base and the reaction conditions can influence the reaction rate and yield. researchgate.net The mechanism can proceed through a concerted or a stepwise pathway involving a tetrahedral intermediate.

Alternative methods for sulfonamide synthesis have been developed to avoid the use of moisture-sensitive sulfonyl chlorides. nih.govorganic-chemistry.org These can include:

Reaction of sulfinate salts with electrophilic nitrogen sources. nih.gov

Copper-catalyzed direct synthesis from SO2 surrogates, boronic acids, and amines. acs.org

Electrochemical synthesis from thiols and amines. nih.govacs.org

A proposed mechanism for sulfonamide formation from a sulfonyl chloride involves the initial attack of the amine on the sulfur atom, leading to a zwitterionic intermediate. This is followed by proton transfer and elimination of the chloride ion to yield the sulfonamide.

Investigation of Stereochemical Control and Regioselectivity

In the synthesis of substituted indoles, controlling stereochemistry and regioselectivity is critical, especially when multiple reactive sites are present.

Regioselectivity in Indole Cyclization: In Fischer indole synthesis, the regioselectivity is determined by the substitution pattern of the starting arylhydrazine. For example, a meta-substituted hydrazine (B178648) can lead to two possible regioisomeric indole products. youtube.com The electronic nature of the substituents plays a significant role; electron-donating groups generally accelerate the reaction. youtube.com In palladium-catalyzed cyclizations of 2-alkenylanilines, the regioselectivity of the C-N bond formation is a key consideration. mdpi.com

Stereochemical Control: While the core indole ring is planar and achiral, the introduction of substituents can create stereocenters. For the synthesis of enantiomerically pure indole derivatives, asymmetric catalysis is often employed. For instance, chiral ligands can be used in transition metal-catalyzed reactions to induce stereoselectivity. While specific studies on the stereochemical control in the synthesis of this compound are not detailed in the provided search results, the general principles of asymmetric synthesis would apply.

Kinetic Studies of Synthetic Transformations

Kinetic studies provide valuable information about reaction rates, the influence of reactant concentrations, temperature, and catalysts on the reaction progress. This data is crucial for optimizing reaction conditions and understanding the underlying mechanism.

While specific kinetic data for the synthesis of this compound is not available in the provided search results, general observations from related indole syntheses can be inferred. For example, in palladium-catalyzed reactions, the rate-determining step can be the formation of a key intermediate, such as a 2-substituted indole in the cyclization of o-alkynylanilines. mdpi.com The concentration of the catalyst, ligands, and the nature of the solvent can all have a significant impact on the reaction kinetics. mdpi.com

Molecular Structure, Conformational Analysis, and Advanced Characterization

Conformational Preferences and Dynamics of the Indole-2-one Sulfonamide System

There is no specific published research detailing the conformational preferences and dynamics of the 5-Methylaminosulfonyl indole-2-one system. Conformational analysis, which would typically involve techniques like variable temperature NMR or computational methods like Density Functional Theory (DFT), has been performed on related structures. For instance, studies on N-arylsulfonyl-indole derivatives have explored their dynamic behavior and conformational changes at protein active sites through molecular dynamics simulations. However, these findings are not directly transferable to the indolin-2-one core with a methylaminosulfonyl group at the 5-position. The orientation of the sulfonamide group relative to the indole (B1671886) ring and the rotational barriers around the C-S and S-N bonds would be of primary interest, but such specific data for this molecule is lacking.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While the synthesis of related compounds is often accompanied by basic spectroscopic characterization, a full suite of advanced data for this compound is not available.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Detailed multi-dimensional NMR studies, including 2D-NMR (COSY, HSQC, HMBC) and solid-state NMR (ssNMR), have not been published for this compound. For analogous compounds, like 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, 2D NMR techniques have been crucial for the unequivocal assignment of ¹H and ¹³C resonances. nih.gov Such analysis for this compound would be essential to confirm the connectivity and establish the precise chemical environment of each proton and carbon atom. Solid-state NMR could provide insights into the molecular conformation and intermolecular interactions in the solid form, but no such studies have been performed on this compound. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its elemental composition through an exact mass measurement, is not documented in available literature. The fragmentation patterns, identifiable through techniques like MS/MS, would be critical for confirming the structure by showing the loss of characteristic fragments such as the methylsulfamoyl group or parts of the indolinone core. While HRMS data is available for other complex indole derivatives, it is absent for this particular molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimentally recorded and assigned Infrared (IR) and Raman spectra for this compound are not publicly available. These vibrational spectroscopy techniques would be used to identify key functional groups. Expected characteristic IR absorption bands would include:

N-H stretching vibrations for the indole and sulfonamide groups.

C=O stretching for the lactam (amide) in the 2-one position.

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.

Bending vibrations associated with the aromatic ring and the methyl group.

Theoretical calculations are often used to complement experimental spectra, but neither has been reported for this compound. researchgate.net

Single Crystal X-Ray Diffraction for Definitive Molecular Structure

A definitive determination of the three-dimensional molecular structure of this compound via single-crystal X-ray diffraction has not been reported. This technique is the gold standard for structural elucidation, providing precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While crystal structures for numerous other indole derivatives, including some spiro-indoline compounds and pyridinium (B92312) salts, have been published, data for this compound is absent. researchgate.netnih.gov

Theoretical Structural Analyses (e.g., Bond Lengths, Angles, Torsions)

In the absence of experimental X-ray diffraction data, theoretical structural analyses using computational methods like DFT are invaluable. However, no specific computational studies on the geometry of this compound have been published. Such studies would provide optimized bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's preferred three-dimensional shape. For comparison, theoretical calculations have been extensively used to study the structures of other indole derivatives, often showing good agreement with experimental data. nih.gov Without such a study for this compound, a quantitative description of its molecular geometry is not possible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Systematic Structural Modifications

The systematic modification of the 5-methylaminosulfonyl indole-2-one scaffold is guided by established drug design principles, including the strategic manipulation of substituents to enhance biological activity and selectivity. A key approach involves the application of classical drug design strategies such as the minimum change principle and bioisosterism. nih.gov These principles advocate for making the smallest possible structural alterations to a lead compound to improve its properties, such as replacing a fluorine atom with various amino substituents to enhance hydrophilicity and, consequently, biological activity. nih.gov

Another critical design consideration is the introduction of specific pharmacophoric features known to interact with the target of interest. For instance, in the design of cyclooxygenase-2 (COX-2) inhibitors, the methylsulfonyl group (SO2Me) from established drugs like rofecoxib (B1684582) is a key pharmacophore that can be incorporated into the indole (B1671886) scaffold. nih.gov Furthermore, the placement of electron-donating substituents on appended phenyl rings can mimic the binding interactions of other selective COX-2 inhibitors like celecoxib. nih.gov

The exploration of different substitution patterns on the indole ring itself is a fundamental design principle. For example, studies on indole-based HIV-1 fusion inhibitors have shown that the point of attachment for substituents, such as the 5-position versus the 6-position, can significantly impact the molecule's ability to conform to the shape of the target's hydrophobic pocket. nih.gov This highlights the importance of isomeric control in the design of new analogs.

Moreover, the strategy of linking the indole scaffold to other biologically active moieties, such as pyrimidine, is a common design principle aimed at creating hybrid molecules with potentially synergistic or enhanced activities. nih.gov This approach of combining pharmacophores can lead to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold and its derivatives, several key pharmacophoric elements have been identified through various studies.

The indole nitrogen (NH) group is frequently identified as a critical hydrogen bond donor. mdpi.com Its replacement, for instance with a methyl group, often leads to a significant loss of activity, suggesting a crucial interaction with the biological target. mdpi.com

The carbonyl group of the 2-one moiety is another important feature, often acting as a hydrogen bond acceptor. mdpi.com The spatial relationship between the indole NH and the carbonyl group is a key determinant of the molecule's binding orientation.

The 5-methylaminosulfonyl group is a defining pharmacophoric element, contributing to both the electronic properties and the binding interactions of the molecule. This group is a known pharmacophore for COX-2 inhibition and can significantly influence the selectivity of the compound. nih.gov

Docking studies have provided further insights into the key interactions. For instance, in COX-2 inhibitors based on a 5-methylsulfonyl-1-phenyl-1H-indole scaffold, the substituent at the 2-position was found to insert into the hydrophobic pocket of the enzyme, while the phenyl ring at the 1-position occupied the trifluoromethyl zone. nih.gov This detailed understanding of binding modes helps in refining the pharmacophore model and guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds and for understanding the structural features that drive potency.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. researchgate.net Descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener path number. nih.gov

Electronic descriptors: These quantify the electronic properties of a molecule, such as partial charges on atoms (e.g., PEOE_VSA) and distribution of electron-withdrawing and electron-donating groups. nih.govmdpi.com

Steric or Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule, including van der Waals volume and surface area (e.g., Q_VSA_HYD, Q_VSA_PNEG). nih.gov

Hydrophobic descriptors: These describe the lipophilicity of a molecule, with the logarithm of the octanol/water partition coefficient (logP or SlogP) being a prominent example. nih.gov

The selection of descriptors is a critical step, often involving a combination of theoretical knowledge about the biological target and statistical methods to identify the most relevant variables. researchgate.net

Development and Validation of Predictive QSAR Models

Once a set of descriptors is calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.goveurjchem.com The goal is to create a model that can accurately predict the activity of new, untested compounds.

The validation of a QSAR model is paramount to ensure its reliability and predictive power. nih.gov This process involves several key steps:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's robustness and stability. eurjchem.comresearchgate.net The cross-validated correlation coefficient (Q²) is a key metric, with a high value (e.g., > 0.5) indicating a robust model. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov A high correlation between the predicted and observed activities for this external set provides strong evidence of the model's predictive power. researchgate.net

Applicability Domain (AD): Defining the AD of a QSAR model is crucial. It specifies the chemical space for which the model's predictions are reliable. nih.gov This prevents the extrapolation of the model to compounds that are structurally too different from the training set.

Successful QSAR models have been developed for various indole derivatives, demonstrating good correlation between predicted and experimental activities. nih.goveurjchem.com

Quantitative Structure-Property Relationship (QSPR) Studies for Relevant Chemical Properties

Similar to QSAR, QSPR studies aim to establish a quantitative relationship between a molecule's structure and its physicochemical properties. These properties, such as solubility, lipophilicity (logP), and ionization constants, are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

By developing QSPR models, researchers can predict these important properties for novel this compound derivatives without the need for extensive experimental measurements. The same principles of descriptor selection, model development, and validation as in QSAR are applied. researchgate.net For example, descriptors related to surface area and partial charges can be used to predict properties like hydrophobicity. nih.gov This predictive capability allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic properties, thereby saving time and resources in the drug discovery process.

Influence of Substituent Effects on Biological Activity and Chemical Reactivity

The nature and position of substituents on the this compound scaffold have a profound impact on both its biological activity and chemical reactivity.

Biological Activity:

Electronic Effects: The electronic properties of substituents can significantly alter the electron distribution within the indole ring system, influencing its interaction with biological targets. For instance, the introduction of electron-donating groups can enhance the activity of certain classes of inhibitors. nih.gov

Steric Effects: The size and shape of substituents can dictate how well a molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller, appropriately shaped groups can enhance affinity. mdpi.com

Hydrophobicity/Hydrophilicity: The lipophilicity of substituents affects a compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. As mentioned earlier, increasing hydrophilicity through the addition of amino groups can improve biological activity. nih.gov

Studies on various indole derivatives have demonstrated these effects. For example, in a series of anti-inflammatory agents, the activity increased with the extension of the chain length of aliphatic amine substituents. nih.gov In another study, the presence of a 5-methoxy group on the indole ring was found to have a favorable effect on the anti-amyloid aggregation activity of certain derivatives. mdpi.com

Chemical Reactivity:

Substituents also influence the chemical reactivity of the indole nucleus. The indole ring is an electron-rich aromatic system, and the presence of electron-donating or electron-withdrawing groups can affect its susceptibility to electrophilic or nucleophilic attack. This is particularly relevant in the synthesis of new analogs, where the reactivity of the starting materials will determine the feasibility of certain chemical transformations. researchgate.net For instance, the choice of protecting groups for the indole nitrogen and the reaction conditions for subsequent modifications will be influenced by the electronic nature of the substituents present on the ring.

Mechanistic Biological Investigations of 5 Methylaminosulfonyl Indole 2 One Derivatives

In Vitro Target Identification and Validation

The initial stages of drug discovery for 5-methylaminosulfonyl indole-2-one derivatives involve rigorous in vitro studies to identify and validate their biological targets. These studies are crucial for understanding the specific enzymes, receptors, and other biomolecules with which these compounds interact, thereby laying the groundwork for their therapeutic applications.

Enzyme Inhibition Studies (e.g., COX-2, Carbonic Anhydrase)

A significant area of investigation for indole (B1671886) derivatives has been their anti-inflammatory potential, often mediated through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The discovery that the COX enzyme exists in two isoforms, a constitutive COX-1 and an inducible COX-2 associated with inflammation, spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects linked to non-selective NSAIDs. mdpi.comnih.gov

Derivatives of this compound have been designed to incorporate the SO2Me pharmacophore, a key feature of selective COX-2 inhibitors like rofecoxib (B1684582) and celecoxib. nih.govnih.gov In vitro enzyme immunoassays are employed to determine the inhibitory concentration (IC50) of these compounds against both COX-1 and COX-2. nih.gov For instance, studies on N-methylsulfonyl-indole derivatives have demonstrated their ability to selectively inhibit COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with a potentially improved safety profile. mdpi.comnih.gov

Furthermore, some sulfonamide-based COX-2 inhibitors have been found to exhibit dual inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govcu.edu.eg The primary sulfonamide moiety is a well-established pharmacophore for CA inhibitors. cu.edu.eg Research on 2-oxindole benzenesulfonamide (B165840) conjugates has revealed that certain derivatives show potent and selective inhibition of specific human CA (hCA) isoforms, such as hCA I, hCA II, and the tumor-associated hCA IX. cu.edu.eg The nature of the linker between the 2-oxindole core and the benzenesulfonamide group plays a crucial role in determining the selectivity profile against different CA isoforms. cu.edu.eg

Table 1: Enzyme Inhibition Data for Indole Derivatives

Compound ClassTarget EnzymeKey Findings
N-methylsulfonyl-indole derivativesCOX-1, COX-2Demonstrated selective inhibition of COX-2 over COX-1. mdpi.comnih.gov
2-oxindole benzenesulfonamide conjugatesCarbonic Anhydrase (hCA I, II, IX)Showed potent and selective inhibition of specific hCA isoforms. cu.edu.eg
Indole-3-carboxaldehyde derivatives5-LOXSome derivatives exhibited dual inhibition of COX-2 and 5-LOX. nih.gov

Receptor Binding and Functional Assays (e.g., 5-HT Receptors, H4R)

Indole derivatives are well-known for their interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. nih.govnih.gov Radioligand binding assays are commonly used to determine the affinity of these compounds for various 5-HT receptor subtypes. For example, studies on indolealkylamine derivatives have shown that substitutions on the indole ring significantly influence their affinity and selectivity for 5-HT1A and 5-HT2A receptors. nih.gov Specifically, 4-hydroxylated derivatives tend to show higher selectivity for the 5-HT2A receptor. nih.gov While direct studies on this compound derivatives and their specific interactions with the full spectrum of 5-HT receptors or the histamine (B1213489) H4 receptor (H4R) are less documented in the provided context, the broader class of indole derivatives shows a strong precedent for such interactions. nih.govnih.gov

Protein-Ligand Interaction Analysis

Computational methods such as molecular docking are instrumental in understanding the binding modes of this compound derivatives with their protein targets. nih.govmdpi.com These in silico studies provide insights into the specific amino acid residues involved in the interaction, helping to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov

For example, docking studies of N-methylsulfonyl-indole derivatives into the active sites of COX-2 and 5-lipoxygenase (5-LOX) have been used to predict their binding conformations and energies. nih.gov Similarly, the binding modes of 2-oxindole benzenesulfonamide conjugates within the active sites of various carbonic anhydrase isoforms have been analyzed to confirm their inhibitory mechanisms. cu.edu.eg These analyses often reveal key hydrogen bonding and hydrophobic interactions that stabilize the protein-ligand complex. nih.gov

Nucleic Acid Interactions (e.g., G-Quadruplex Binding)

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoters. frontiersin.orgmdpi.com The stabilization of these structures by small molecules has emerged as a promising strategy in anticancer drug development. mdpi.comnih.gov Indole derivatives have been investigated for their ability to bind and stabilize G-quadruplex DNA. nih.gov

Biophysical techniques are employed to study these interactions. These methods can reveal the binding affinity and stoichiometry of the interaction. nih.gov For instance, NMR spectroscopy has been used to show that certain 5-nitroindole (B16589) derivatives interact with the terminal G-quartets of the c-Myc promoter G-quadruplex. nih.gov The binding of these ligands can lead to the downregulation of oncogenes like c-Myc, highlighting the therapeutic potential of this approach. nih.gov While specific data on this compound derivatives is not detailed, the indole scaffold itself is a promising starting point for designing G4-binding agents. nih.govmdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutic agents. These investigations often build upon the initial target identification and delve into the downstream consequences of target engagement.

The indole scaffold is recognized for its versatility in targeting various proteins and pathways implicated in cancer. nih.gov For instance, indole derivatives have been shown to act as inhibitors of tubulin polymerization, topoisomerases, and various kinases. nih.govmdpi.com The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Molecular docking studies can further elucidate these mechanisms by revealing how the compounds interact with their targets at an atomic level. mdpi.com For example, the docking of indole-acrylamide derivatives into the colchicine-binding site of tubulin has demonstrated the formation of hydrogen bonds with key residues, thereby stabilizing the interaction and inhibiting tubulin polymerization. mdpi.com

In Vitro Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Reactive Oxygen Species Production)

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various cellular pathways.

One of the key cellular effects observed with many anticancer indole derivatives is the induction of cell cycle arrest. mdpi.comnih.gov For example, certain indole derivatives have been shown to cause cell cycle arrest at the G2/M phase, which can lead to apoptotic cell death. mdpi.comnih.gov This effect is often a consequence of the compound's interaction with components of the cell cycle machinery.

Another important mechanism is the generation of reactive oxygen species (ROS). nih.gov Increased intracellular ROS levels can induce oxidative stress, leading to DNA damage and apoptosis. nih.govnih.gov Studies on 5-nitroindole derivatives have shown that they can increase the concentration of intracellular ROS in cancer cells. nih.gov This increase in ROS can contribute to their anticancer activity.

Table 2: Cellular Pathway Modulation by Indole Derivatives

Cellular EffectMechanismExample Compound Class
Cell Cycle ArrestInduction of G2/M phase arrest. mdpi.comnih.govIndole-acrylamide derivatives, 5-nitroindole derivatives. mdpi.comnih.gov
Reactive Oxygen Species (ROS) ProductionIncreased intracellular ROS leading to oxidative stress. nih.gov5-nitroindole derivatives. nih.gov
Apoptosis InductionTriggered by cell cycle arrest and/or ROS production. nih.govVarious anticancer indole derivatives. nih.gov

Investigation of Selectivity Profiles Against Related Biological Targets

The therapeutic efficacy and safety of targeted inhibitors are critically dependent on their selectivity. For derivatives of this compound, also known as 5-aminosulfonyl oxindole (B195798), understanding their activity profile across a range of related biological targets is essential. The indole-2-one scaffold is a core component of numerous kinase inhibitors, and investigations have focused on defining their potency and selectivity against various enzyme families, particularly protein kinases, which share structural similarities in their ATP-binding sites.

Prominent examples from this structural class, such as Sunitinib and SU6668, have been extensively studied to characterize their selectivity. These compounds, while not exact matches for this compound, feature the critical indole-2-one (oxindole) core and a sulfonamide-related group, making them relevant structural analogs for understanding selectivity.

Research has shown that these derivatives can act as multi-targeted inhibitors, primarily targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. For instance, SU6668 was identified as a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor Flk-1/KDR, the fibroblast growth factor (FGF) receptor 1 (FGFR1), and the platelet-derived growth factor (PDGF) receptor beta (PDGFRβ). nih.gov Kinetic studies have revealed that SU6668 acts as a competitive inhibitor with respect to ATP, and its oxindole core mimics adenine (B156593) in the ATP binding pocket of these kinases. nih.gov

Sunitinib, another key derivative, is a multi-target receptor tyrosine kinase inhibitor approved for clinical use. nih.gov It predominantly targets PDGF and VEGF receptors but also shows activity against other kinases like the stem cell factor receptor (c-KIT). nih.govncats.io Importantly, its selectivity profile also reveals weak or no activity against other kinases such as the epidermal growth factor receptor (EGFR), highlighting its specific, albeit multi-targeted, nature. ncats.ioselleckchem.com

The selectivity of these compounds is a crucial determinant of their biological effect. The data below illustrates the inhibitory activity of representative indole-2-one derivatives against a panel of related kinase targets.

Table 1: Kinase Selectivity Profile of SU6668

Target KinaseInhibition (Kᵢ)Target Class
PDGFRβ8 nMRTK
Flk-1/KDR-RTK
FGFR1-RTK
EGFRNo inhibitionRTK

Data sourced from scientific literature. nih.govselleckchem.com

Table 2: Kinase Selectivity Profile of Sunitinib

Target KinaseInhibition (IC₅₀)Target Class
PDGFRβ2 nMRTK
VEGFR29 nMRTK
c-KIT4 nMRTK
FLT31 nMRTK
RET10 nMRTK

Data represents a selection of key targets and is compiled from various biochemical assays.

Beyond the well-known RTK inhibitors, other indole-2-one derivatives have been investigated for selectivity against different enzyme classes. For example, certain oxindole derivatives have been synthesized and tested for their activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. One study found a derivative, compound 4h, to have dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), with a COX-2 selectivity index of 3.07. nih.gov This demonstrates that modifications to the indole-2-one scaffold can shift its selectivity profile toward entirely different, non-kinase targets.

Furthermore, derivatives of the related indoline-5-sulfonamide (B1311495) have been evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov Specific compounds in this class showed potent inhibition against tumor-associated isoforms CA IX and CA XII, while demonstrating selectivity over other isoforms like CA I and CA II. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This technique is instrumental in understanding the binding mechanisms of potential drug candidates.

Binding Mode Prediction and Analysis

Docking studies have been crucial in predicting how 5-methylaminosulfonyl indole (B1671886) derivatives interact with the binding sites of various protein targets. For instance, in studies involving cyclooxygenase-2 (COX-2), a key enzyme in inflammation, derivatives of 5-methylsulfonyl-1-phenyl-1H-indole were evaluated. nih.gov The docking analysis suggested a binding mode distinct from that of the well-known inhibitor indomethacin. nih.gov Specifically, the substituent at the 2-position of the indole ring was predicted to insert into the hydrophobic pocket of the enzyme, while the phenyl ring at the 1-position occupied the trifluoromethyl zone. nih.gov

Similarly, in the context of the 5-HT2A receptor, a target for antipsychotic drugs, molecular docking was employed to investigate the binding modes of various ligands. researchgate.net These simulations help to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues within the receptor's binding pocket. researchgate.net For example, in the study of thiosemicarbazone-indole compounds targeting the androgen receptor, docking analysis identified specific compounds with high binding affinities, suggesting their potential as inhibitors. nih.gov

Table 1: Predicted Binding Interactions of Indole Derivatives from Docking Studies
Compound ClassTarget ProteinKey Predicted InteractionsReference
5-Methylsulfonyl-1-phenyl-1H-indole derivativesCyclooxygenase-2 (COX-2)Insertion of 2-position substituent into hydrophobic pocket; 1-position phenyl ring in trifluoromethyl zone. nih.gov
Thiosemicarbazone-indole compoundsAndrogen Receptor (5T8E)High binding affinities with scores of -8.5 and -8.8 kcal/mol for specific compounds. nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesLanosterol 14a-demethylase (CYP51Ca)Interaction of the –COOH substituent with the heme group. mdpi.com

Hotspot Identification in Target Binding Pockets

Identifying "hotspots," or key regions within a binding pocket that are crucial for ligand recognition and binding, is a primary goal of molecular docking. mdpi.com By analyzing the docked poses of a series of compounds, researchers can pinpoint which amino acid residues form the most significant interactions. For example, in the analysis of 5-HT2A receptor antagonists, docking studies helped to identify the critical residues within the binding cavity that contribute to the ligand-receptor complex. researchgate.net The Q-Site Finder tool, used in some studies, helps to locate active sites on protein surfaces by identifying clusters of probes with favorable binding energy. jocpr.com This information is invaluable for understanding the structural basis of activity and for designing new molecules with improved affinity and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their complexes over time. dntb.gov.ua These simulations are used to assess the conformational stability of ligands within a binding site and to observe the dynamics of their interactions. nih.gov For instance, MD simulations have been used to study the stability of ligand-receptor complexes, such as those involving the 5-HT2A receptor, providing a more detailed understanding of the changes that occur in the complex. researchgate.net By analyzing the root-mean-square deviation (RMSD) of the ligand over the simulation time, researchers can assess its stability in the binding pocket. mdpi.com A stable RMSD suggests that the ligand maintains a consistent binding mode. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govresearchgate.net These methods can be used to calculate a variety of properties, including the electronic structure, reactivity, and spectroscopic characteristics of a compound. nih.gov For instance, DFT calculations have been employed to study the molecular structure and vibrational spectra of indole derivatives. dartmouth.edu Such studies can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and how it will interact with biological targets. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict electronic transition parameters and analyze the nature of electronic transitions within a molecule. nih.gov

Table 2: Applications of Quantum Chemical Calculations for Indole Derivatives
Calculation MethodProperty InvestigatedSignificanceReference
DFTMolecular structure, vibrational spectraProvides insights into the geometry and bonding of the molecule. dartmouth.edu
TD-DFTElectronic transition parametersHelps in understanding the electronic absorption properties and potential for charge transfer. nih.gov
DFTElectronic properties (HOMO-LUMO)Evaluates the electronic character and reactivity of the molecule. researchgate.net

De Novo Design and Virtual Screening for Novel Analogues

Computational methods are also employed to design new molecules and to screen large libraries of compounds for potential activity. De novo design algorithms can generate novel chemical structures with desired properties, while virtual screening uses docking and other methods to rapidly assess the potential of existing compounds. nih.gov For example, deep learning methods have been utilized to generate new compounds with predefined antiviral potency. mdpi.com Virtual screening of large chemical databases, followed by filtering based on properties like binding energy, can identify a manageable number of promising candidates for further experimental testing. mdpi.com This approach has been successfully used to discover new inhibitors for various targets.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govyoutube.com A pharmacophore model can be generated based on a set of known active compounds and then used as a 3D query to search for new molecules with a similar arrangement of features. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov Studies on inhibitors of the vitamin D receptor, for example, have utilized pharmacophore modeling to understand the structural requirements for activity and to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the activity of new, untested compounds.

Advanced Analytical Research Methodologies for 5 Methylaminosulfonyl Indole 2 One Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 5-Methylaminosulfonyl indole-2-one. Its versatility allows for both the assessment of purity and the precise quantification of the compound in various matrices.

The analysis of this compound within complex mixtures, such as reaction masses or biological samples, requires the development of robust HPLC methods. Ion suppression-reversed-phase HPLC (IS-HPLC) is a powerful approach for the separation of substituted indole (B1671886) derivatives. nih.gov The development of such a method would involve a systematic evaluation of stationary phases and mobile phase composition, including pH and organic modifier content, to achieve optimal separation of the target analyte from related substances and degradation products. nih.gov For instance, a study on various substituted indole derivatives established the chromatographic foundation needed to analyze specific enzyme reactions by monitoring signal response, selectivity, retention times, and capacity factors while varying methanol (B129727) composition and pH. nih.gov

A typical starting point for method development for this compound could involve a C8 or C18 reversed-phase column with a gradient elution system. The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to optimize, as it influences the ionization state of the sulfonylamino and indole moieties, thereby affecting retention and peak shape. A simple one-step centrifugal filtration clean-up step could be employed for sample preparation from bacterial culture supernatants, followed by fluorimetric detection for enhanced sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Indole Derivatives

ParameterConditionReference
Column Symmetry C8 nih.gov
Mobile Phase A Aqueous buffer (e.g., phosphate) nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol nih.govnih.gov
Gradient Optimized for separation nih.gov
Flow Rate 1.0 mL/min (typical) acs.org
Detection UV-Vis or Fluorescence (λex = 280 nm, λem = 350 nm) nih.govacs.org
Injection Volume 10-20 µL acs.org

This table presents a generalized set of starting conditions for HPLC method development for indole derivatives, which would require optimization for this compound.

The accuracy of a developed HPLC-UV method for a novel indole-thiazole derivative was successfully validated at concentration levels of 1, 10, and 20 μg/mL, with recovery percentages ranging from 103.3% to 105.2%. acs.org Similar validation protocols would be essential to ensure the reliability of any new method for this compound.

As this compound may exist as enantiomers, the assessment of enantiomeric purity is critical. Chiral HPLC is the premier technique for this purpose. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad chiral recognition capabilities. oup.comchiralpedia.com

For instance, the enantiomeric separation of various indole-3-propanamide derivatives was successfully achieved using polysaccharide-based CSPs with supercritical fluid chromatography (SFC), a technique closely related to HPLC. oup.com The study highlighted that the introduction of a chloro group on the phenyl moieties of the CSP can enhance chiral recognition. oup.com Similarly, the enantioseparation of the indole alkaloid pirlindole (B1663011) was investigated using different CSPs, including cellulose tris-(3,5-dimethylphenylcarbamate), where the addition of sodium perchlorate (B79767) to the mobile phase significantly enhanced enantioselectivity. nih.gov

The development of a chiral HPLC method for this compound would involve screening a variety of CSPs and mobile phases. Both normal-phase and reversed-phase conditions should be explored to find the optimal separation.

Table 2: Chiral Stationary Phases for Separation of Indole Derivatives

Chiral Stationary PhaseTypePotential ApplicationReference
Chiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)Separation of indole alkaloids nih.gov
Chiralcel ODCellulose tris(3,5-dimethylphenylcarbamate)Separation of indole alkaloids nih.gov
Lux® Cellulose-2Cellulose tris(3-chloro-4-methylphenylcarbamate)Alternative for difficult racemic mixtures nih.gov
Polysaccharide-based CSPsPhenyl carbamate (B1207046) derivativesBroad applicability for chiral compounds oup.com

This table provides examples of CSPs that have been successful in separating chiral indole compounds and could be considered for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for the analysis of its more volatile derivatives or for the identification of volatile impurities. For instance, a method for the analysis of chlorinated and sulfochlorinated derivatives of n-tetradecane involved their conversion to more thermally stable N,N-diethylsulfonamides prior to GC-MS analysis. nih.gov A similar derivatization strategy could potentially be applied to this compound.

The photosulfochlorination of n-tetradecane resulted in a mixture that was directly analyzed by GC, with mass spectrometry used for the identification of all components using both electron impact and chemical ionization. nih.gov The analysis of sulfonamide residues in animal tissue has also been demonstrated using GC-MS, highlighting its feasibility for this class of compounds. oup.com

Capillary Electrophoresis (CE) for Separation and Characterization of Polar Analogs

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged and polar compounds, making it a suitable method for the analysis of polar analogs or metabolites of this compound. wikipedia.org CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. mdpi.com

The analysis of indole alkaloids like psilocybin and baeocystin (B1212335) has been successfully performed using capillary zone electrophoresis (CZE). nih.gov While attempts to resolve these structurally similar zwitterionic compounds with micellar electrokinetic chromatography (MEKC) were unsuccessful, derivatization followed by CZE proved effective. nih.gov For other indole alkaloids, reducing the pH of the running buffer can enhance electrophoretic mobility and improve separation. ku.dk A CE-MS/MS method was developed for the determination of sulfonamide antibiotics in veterinary formulations, demonstrating the technique's applicability to this class of compounds. grupobiomaster.com This method utilized a polyvinyl alcohol (PVA)-coated capillary and an acidic background electrolyte. grupobiomaster.com

Advanced Spectrometric Techniques

For a comprehensive characterization of this compound, advanced spectrometric techniques are indispensable for detecting trace impurities and analyzing surface properties.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal Impurities: The manufacturing process of active pharmaceutical ingredients (APIs) can introduce elemental impurities, which need to be controlled according to regulatory guidelines such as ICH Q3D. sepscience.com ICP-MS is the technique of choice for the determination of these elemental impurities due to its high sensitivity and ability to perform multielemental analysis. nih.goveag.comresearchgate.net Methods have been developed for the determination of elemental impurities in various APIs, including sulfamethoxazole, using ICP-MS following microwave-assisted digestion. nih.gov These methods are suitable for routine quality control in the pharmaceutical industry. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis: While not a routine analytical technique for bulk analysis, X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the surface chemistry of this compound, particularly if it is intended for use in a solid-state formulation or as a material. XPS is sensitive to the chemical state of elements on a surface. For organic sulfur compounds, XPS can distinguish between different oxidation states and bonding environments of sulfur. acs.orgxpsfitting.comxpsfitting.comthermofisher.com For instance, studies on organic thiols and disulfides on gold surfaces have used XPS to identify bound thiolate species from unbound molecules based on the S 2p binding energy. acs.org The S 2p3/2 binding energy for a sulfonyl group in an organic sulfonamide would be expected at a higher binding energy compared to sulfide (B99878) or thiol species, providing a means to characterize the surface integrity of the compound. researchgate.net

Derivatization Methods for Enhanced Analytical Performance in Research

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties for techniques like HPLC or GC. chiralpedia.com For this compound, derivatization could be employed to enhance detectability, improve chromatographic behavior, or enable analysis by a different technique.

In the context of HPLC, derivatization with a fluorescent tag can significantly increase detection sensitivity. For example, fluorescamine (B152294) has been used for the precolumn derivatization of sulfonamides, allowing for their determination by HPLC with fluorescence detection. nih.gov The optimal time for this derivatization was found to be 15 minutes. nih.gov

For GC-MS analysis, as mentioned earlier, sulfonamides can be derivatized to increase their thermal stability and volatility. The conversion of n-tetradecanesulfonyl chlorides to N,N-diethylsulfonamides is a prime example of this strategy. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with the target analyte without the formation of significant byproducts.

Method Validation for Research Applications (e.g., Accuracy, Precision, Linearity, Detection Limits)

The validation of analytical methods is a critical process in scientific research to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. europa.eueuropa.eu For the analysis of the compound this compound in research settings, rigorous validation of analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential. This process involves establishing key performance characteristics of the method, including accuracy, precision, linearity, and detection limits. nih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value. nih.gov In the context of this compound analysis, accuracy would be determined by spiking a known quantity of a certified reference standard of the compound into a sample matrix (e.g., plasma, tissue homogenate) and measuring the recovery. The acceptable range for accuracy is often between 80% and 120% of the true value, particularly for assays in biological matrices. nih.gov For instance, in the validation of an HPLC-UV method for a different indole derivative, accuracy was assessed at three different concentration levels, with recovery values ranging from 103.3% to 105.2%, which were deemed acceptable. nih.gov

Precision of an analytical method describes the closeness of repeated individual measurements of the same homogenous sample under the same operating conditions. nih.gov It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Repeatability assesses the variation in results within a single day, while intermediate precision evaluates the variation across different days, analysts, or equipment. For many bioanalytical methods, an RSD of less than 15% is considered acceptable.

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu To establish linearity, a series of calibration standards of this compound would be prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r) or coefficient of determination (r²) close to 1.000 is indicative of a strong linear relationship. nih.gov For example, a validated LC-MS/MS method for the quantification of indole showed linearity over a concentration range of 1–500 ng/mL with an r² of 0.998. nih.gov A minimum of five concentration levels is typically recommended to establish linearity. europa.eu

Detection Limits are crucial for determining the lowest amount of an analyte that can be reliably detected and quantified. The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical instrument can reliably distinguish from the background noise, often defined as a signal-to-noise ratio of 3:1. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. nih.gov The LOQ is often established as the lowest point on the calibration curve and is critical for studies where trace amounts of this compound may be present. For instance, in the analysis of various tryptophan metabolites, LODs were reported to be within the range of 6–31 ng/mL, and LOQs were between 17–94 ng/mL. mdpi.com

The following interactive data tables illustrate typical validation parameters that would be established for an analytical method for this compound, based on common practices for similar indole compounds.

Table 1: Linearity and Range for this compound Analysis This table is a representative example based on typical analytical method validation data for similar compounds.

Parameter Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r) > 0.995
Coefficient of Determination (r²) > 0.990
Number of Calibration Points 6
Regression Equation y = mx + c

Table 2: Accuracy and Precision for this compound Analysis This table is a representative example based on typical analytical method validation data for similar compounds.

Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Intra-day Precision (RSD %) Inter-day Precision (RSD %)
5 4.9 98.0 < 15 < 15
50 51.2 102.4 < 10 < 10
250 247.5 99.0 < 5 < 5
450 459.0 102.0 < 5 < 5

Table 3: Detection Limits for this compound Analysis This table is a representative example based on typical analytical method validation data for similar compounds.

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0

Future Research Directions and Translational Opportunities in Chemical Biology

Exploration of Novel Synthetic Pathways to Access Diverse 5-Methylaminosulfonyl Indole-2-one Scaffolds

The ability to generate a wide variety of molecular structures is fundamental to discovering new bioactive compounds. For the this compound core, future research will likely focus on developing novel and efficient synthetic methodologies to create diverse libraries of related compounds.

Diversity-Oriented Synthesis (DOS): This strategy aims to produce structurally diverse small molecules from a common starting material in a limited number of steps. researchgate.net Applying DOS principles to the synthesis of this compound analogs could rapidly generate a collection of compounds with varied substitution patterns and stereochemistry. researchgate.netmdpi.com This approach has been successfully used to create libraries of other indole-containing scaffolds, such as indole-fused 1,4-benzodiazepines and tetrahydro-β-carbolines, by carefully selecting reagents and reaction conditions. mdpi.com

Modern Catalytic Methods: The development of novel catalytic systems will be crucial for accessing complex this compound derivatives. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of various indole (B1671886) alkaloids and could be adapted for this specific scaffold. mdpi.comacs.org Furthermore, rhodium-catalyzed cascade reactions have shown promise in constructing complex polycyclic indole frameworks and could be explored for creating novel analogs. acs.org

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyDescriptionPotential Application for this compoundKey References
Diversity-Oriented Synthesis (DOS) Generation of a library of structurally diverse compounds from a common starting material.Rapidly create a wide range of analogs with varied substituents to explore structure-activity relationships. researchgate.netmdpi.com
Palladium-Catalyzed Asymmetric Allylic Substitution A method for the enantioselective formation of C-N and C-C bonds.Introduce chiral centers into the this compound scaffold with high stereocontrol. mdpi.comacs.org
Rhodium-Catalyzed Cascade Annulation A process involving multiple bond-forming events in a single step to build complex ring systems.Construct novel polycyclic derivatives of this compound. acs.org
Multi-component Reactions Reactions where three or more reactants combine in a single operation to form a product that contains portions of all the reactants.Efficiently assemble complex this compound derivatives in a convergent manner. annualreviews.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. youtube.commdpi.com These computational tools can be powerfully applied to the this compound scaffold to predict biological activity and guide the synthesis of new, more potent, and selective compounds.

Predictive Modeling: Machine learning models can be trained on existing datasets of indole derivatives to predict the bioactivity of new, unsynthesized this compound analogs. nih.govnih.gov These models use molecular descriptors, such as chemical fingerprints and physicochemical properties, to establish quantitative structure-activity relationships (QSAR). nih.gov By comparing the performance of various algorithms like random forests, support vector machines, and deep neural networks, researchers can select the most accurate model for their specific biological target. nih.govacs.org

Generative Models: Generative AI models can design novel molecules from scratch that are predicted to have desired properties. nih.gov These models can be constrained to generate structures that are synthetically accessible, bridging the gap between computational design and laboratory reality. acs.org For the this compound scaffold, generative models could propose new derivatives with optimized activity against a particular biological target.

The table below outlines some of the key machine learning approaches applicable to the design of this compound derivatives.

Machine Learning ApproachDescriptionPotential ApplicationKey References
Quantitative Structure-Activity Relationship (QSAR) Models that correlate variations in the chemical structure of compounds with changes in their biological activity.Predict the potency of new this compound analogs before synthesis. nih.gov
Classification Models Algorithms that categorize compounds as active or inactive against a specific target.Screen virtual libraries of this compound derivatives to prioritize candidates for synthesis. nih.govnih.gov
Generative Adversarial Networks (GANs) A class of AI algorithms used in unsupervised machine learning, implemented by a system of two neural networks contesting with each other in a zero-sum game framework.Design novel this compound scaffolds with desired pharmacological properties. nih.gov

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be functionalized to create a variety of probes for studying cellular functions.

Fluorescent Probes: Indole derivatives are known to exhibit interesting photophysical properties, and many have been developed as fluorescent probes. springernature.comacs.org By attaching a fluorophore to the this compound core, it may be possible to create probes for bioimaging applications. nih.gov For example, such probes could be designed to selectively accumulate in specific organelles, like the mitochondria, or to respond to changes in the cellular environment, such as pH. springernature.comacs.org

Affinity-Based Probes: "Clickable" derivatives of this compound, containing for example an azide (B81097) or alkyne group, could be synthesized. wiley.com These probes could be used in activity-based protein profiling (ABPP) experiments to identify the protein targets of bioactive compounds derived from this scaffold.

Potential applications for chemical probes based on the this compound scaffold are summarized below.

Type of Chemical ProbeDesign StrategyPotential ApplicationKey References
Fluorescent Probe Covalent attachment of a fluorescent dye or incorporation of a fluorogenic moiety.Real-time imaging of biological processes in living cells. springernature.comacs.orgnih.gov
Affinity-Based Probe Incorporation of a reactive group (e.g., photo-crosslinker) and a reporter tag (e.g., biotin).Identification of the direct protein targets of a bioactive compound. wiley.com
"Clickable" Probe Introduction of an azide or alkyne handle for bioorthogonal ligation.Covalent labeling and visualization of target proteins in complex biological systems. wiley.com

Advanced Mechanistic Studies using In Situ and Time-Resolved Techniques

A deep understanding of how a molecule interacts with its biological target is crucial for rational drug design. Advanced spectroscopic and structural techniques can provide unprecedented insights into the mechanism of action of this compound derivatives at the molecular level.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions and reaction kinetics in real-time. youtube.comwikipedia.org In situ NMR experiments can be used to monitor the binding of a this compound derivative to its target protein, providing information on the binding site and conformational changes that occur upon binding. mdpi.comnih.gov

Time-Resolved Crystallography: This cutting-edge technique allows for the visualization of molecular motions in proteins as they happen. annualreviews.orgnih.govroyalsocietypublishing.org By triggering a reaction in a crystal and collecting X-ray diffraction data at different time points, it is possible to capture snapshots of an enzyme in action. nih.govnih.gov For a this compound derivative that inhibits an enzyme, time-resolved crystallography could reveal the precise mechanism of inhibition.

Time-Resolved Fluorescence Spectroscopy: Techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) can provide high temporal and spatial resolution of ligand-receptor binding events in living cells. nih.govspringernature.com This would be particularly useful for studying the interaction of this compound derivatives with membrane-bound receptors like G protein-coupled receptors (GPCRs). nih.govspringernature.com

Opportunities for Collaborative Research in Multi-disciplinary Fields

The development of this compound as a therapeutic agent or chemical probe will require a collaborative, multi-disciplinary approach. The diverse biological activities reported for indole derivatives, including anti-inflammatory, anticancer, and neuroprotective effects, suggest a broad range of potential applications. nih.gov

Chemistry and Biology: Synthetic chemists can design and create novel this compound derivatives, which can then be tested by biologists and pharmacologists for their activity in various disease models. nih.gov

Computational and Experimental Science: Computational chemists can use AI and ML to predict promising new compounds, which can then be synthesized and validated in the lab, creating a feedback loop that improves the predictive power of the models.

Academia and Industry: Collaborations between academic research groups and pharmaceutical companies can help to translate promising basic research findings into the development of new drugs.

The successful advancement of the this compound scaffold from a chemical curiosity to a valuable tool for chemical biology and medicine will depend on fostering these synergistic interactions across different scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methylaminosulfonyl indole-2-one, and what reaction conditions optimize yield and purity?

  • Methodological Answer : A typical approach involves sulfonylation of an indole-2-one precursor using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in solvents like dichloromethane at low temperatures (~0–5°C) to minimize side reactions . Multi-step synthesis may include nitration, aldol condensation, and Suzuki coupling for functionalization, as seen in analogous indole-2-one derivatives . Optimization focuses on controlling stoichiometry, temperature, and purification via column chromatography or recrystallization.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm sulfonamide group integration.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions (e.g., between sulfonamide and protein targets), as demonstrated in studies of similar indole derivatives .

Q. What in vitro assays are recommended for initial biological evaluation of this compound’s activity against epigenetic targets?

  • Methodological Answer :

  • AlphaScreen Assays : Quantify BRD4 bromodomain inhibition (IC50_{50}) by measuring competition with acetylated histone peptides .
  • Western Blot : Assess downstream effects (e.g., MYC or BCL2 protein suppression in cancer cell lines like MV-4-11) .
  • Antiproliferation Assays : Use MTT or CellTiter-Glo in leukemia (HL-60) or solid tumor (HT-29) models to correlate target engagement with efficacy .

Advanced Research Questions

Q. How does the methylaminosulfonyl substituent at position 5 influence the binding affinity and selectivity of indole-2-one derivatives towards BRD4 bromodomains compared to other substitutions?

  • Methodological Answer : Docking studies (e.g., Glide) reveal that the sulfonamide group forms hydrogen bonds with Asn140 and Tyr97 in BRD4-BD1, enhancing selectivity over BD2. Substituents at position 5 occupy the BC loop region, critical for domain specificity. Comparative SAR studies with 5-fluoro or 5-methoxy analogs show reduced BD1 selectivity, highlighting the sulfonamide’s role in hydrophobic interactions .

Q. What strategies can address discrepancies between in vitro inhibitory potency and cellular efficacy observed in this compound derivatives?

  • Methodological Answer :

  • Structural Optimization : Introduce hydrophilic groups (e.g., morpholine) to improve solubility and cell permeability.
  • Prodrug Design : Mask polar sulfonamide groups with ester linkages for enhanced membrane penetration.
  • PK/PD Studies : Evaluate plasma stability, metabolic pathways (CYP450 assays), and tissue distribution in rodent models to identify bioavailability bottlenecks .

Q. How do solvent effects and pH conditions impact the stability and reactivity of this compound during synthetic modifications?

  • Methodological Answer :

  • Stability : Avoid aqueous basic conditions (pH >10) to prevent hydrolysis of the sulfonamide. Anhydrous DMF or THF is preferred for nucleophilic substitutions.
  • Reactivity : Acidic conditions (e.g., H2_2SO4_4) facilitate nitration at position 6, while neutral conditions preserve sulfonamide integrity during Suzuki coupling .

Q. What computational approaches (e.g., molecular docking, MD simulations) are effective in predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Docking (Glide/Schrödinger) : Predict binding poses and key residues (e.g., ZA loop interactions in BRD4).
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to validate hydrogen-bond persistence and conformational flexibility.
  • Free Energy Perturbation (FEP) : Quantify binding free energy differences between BD1 and BD2 to guide selective inhibitor design .

Q. How can researchers resolve contradictory results in the literature regarding the antimicrobial vs. anticancer prioritization of this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Compare MIC (microbial) and IC50_{50} (cancer) values under identical conditions (e.g., media, incubation time).
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify primary pathways affected (e.g., kinase inhibition vs. membrane disruption).
  • Structural Tuning : Synthesize analogs with varying lipophilicity (ClogP) to decouple antimicrobial (hydrophilic) and anticancer (hydrophobic) activities .

Notes

  • References : Prioritize peer-reviewed studies (e.g., ) over commercial sources.
  • Methodology : Emphasize iterative design, orthogonal validation (e.g., NMR + crystallography), and mechanistic follow-up to ensure reproducibility.
  • Contradictions : Address via meta-analysis of assay conditions and target engagement profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.